molecular formula C20H14BrNO5 B11497440 N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide

N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide

Cat. No.: B11497440
M. Wt: 428.2 g/mol
InChI Key: KZHHJRDENATHMP-UHFFFAOYSA-N
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Description

N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide is a complex organic compound that features a benzodioxin ring fused with a furan ring and a bromobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as acetic acid and zinc powder .

Industrial Production Methods

For industrial production, the synthesis process is optimized for higher yields and purity. This involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The raw materials are carefully selected to minimize impurities, and the reaction parameters are tightly controlled to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen atoms or reduce double bonds.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide stands out due to its unique combination of a benzodioxin ring, a furan ring, and a bromobenzoyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C20H14BrNO5

Molecular Weight

428.2 g/mol

IUPAC Name

N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide

InChI

InChI=1S/C20H14BrNO5/c21-13-4-1-3-12(9-13)19(23)14-10-17-18(27-8-7-26-17)11-15(14)22-20(24)16-5-2-6-25-16/h1-6,9-11H,7-8H2,(H,22,24)

InChI Key

KZHHJRDENATHMP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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